4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
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Overview
Description
4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(2-Hydroxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
- 4-(((3-(2-Methylphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Uniqueness
4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c1-24-14-5-3-2-4-13(14)15-19-20-17(25)21(15)18-10-11-6-8-12(9-7-11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
IHRSESNETUPDHB-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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